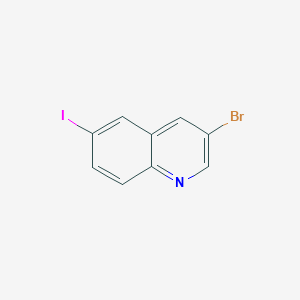

3-Bromo-6-iodoquinoline

説明

Significance of the Quinoline (B57606) Scaffold in Chemical Biology and Drug Discovery

The quinoline scaffold, a fused bicyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is recognized as a "privileged structure" in medicinal chemistry. researchgate.netsigmaaldrich.cn This designation stems from its recurring presence in a multitude of biologically active compounds and approved drugs. sigmaaldrich.cnguidechem.comatlantis-press.com The versatility of the quinoline nucleus, which allows for extensive chemical modification at various positions, enables researchers to design and synthesize novel derivatives with a wide array of pharmacological activities. aksci.comguidechem.com Its structural features are central to the development of new therapeutic agents. sigmaaldrich.comnih.gov

The history of quinoline dates back to 1834, when it was first isolated from coal tar by Friedlieb Ferdinand Runge. cymitquimica.com Belonging to the alkaloid family, the quinoline scaffold was soon identified as the core component of naturally occurring, medicinally important compounds like quinine, found in the bark of the Cinchona tree. cymitquimica.comacs.org The discovery of quinine's potent anti-malarial properties sparked extensive research into quinoline chemistry. Over the years, synthetic methodologies evolved, leading to the development of a vast library of quinoline derivatives. acs.org The first synthetically derived local anesthetic from this group was cinchocaine. cymitquimica.com This evolution has produced numerous landmark drugs, cementing the quinoline scaffold's importance in pharmaceutical development. cymitquimica.comfluorochem.co.uk

The quinoline ring is a fundamental motif in a wide range of pharmaceuticals due to its broad spectrum of biological activities. aksci.comgoogle.com Researchers have successfully developed quinoline-based compounds with applications in treating cancer, malaria, bacterial and fungal infections, and various other diseases. aksci.comcymitquimica.comgoogle.com The ability to modify the quinoline core allows for the fine-tuning of its biological and pharmacological properties, making it a persistent focus of drug discovery efforts. aksci.comambeed.com

Quinoline derivatives are prominent in oncology research, exhibiting potent anti-cancer activity through multiple mechanisms. aksci.combldpharm.com These compounds can interfere with cancer cell growth, migration, and invasion, and can also induce programmed cell death (apoptosis). aksci.comsigmaaldrich.com Key mechanisms of action include the inhibition of enzymes crucial for cancer progression, such as topoisomerases and protein kinases. researchgate.netbldpharm.com The structural versatility of the quinoline scaffold allows it to be combined with other heterocyclic structures to create novel and potent anti-cancer agents. aksci.com Lenvatinib and Cabozantinib are examples of approved quinoline-based drugs that function as kinase inhibitors in cancer therapy. guidechem.com

Table 1: Mechanisms of Quinoline-Based Anti-Cancer Agents

| Mechanism of Action | Description | Example Target(s) |

| Kinase Inhibition | Blocks signaling pathways that control cell proliferation, differentiation, and survival. researchgate.net | VEGFR-2, EGFR, PDGFR, Aurora kinases guidechem.com |

| Topoisomerase Inhibition | Interferes with enzymes that manage DNA topology, leading to DNA damage and cell death. researchgate.netbldpharm.com | Topoisomerase I & II |

| Tubulin Polymerization Disruption | Prevents the formation of microtubules, which are essential for cell division, leading to cell cycle arrest. bldpharm.com | Tubulin |

| Induction of Apoptosis | Triggers programmed cell death in cancer cells. aksci.combldpharm.com | Bcl-2 family proteins |

| Angiogenesis Inhibition | Halts the formation of new blood vessels that supply tumors with nutrients. bldpharm.com | VEGFR |

The quinoline scaffold is historically and currently central to the treatment of malaria. cymitquimica.com Quinine was one of the first effective treatments for the disease, and synthetic quinoline derivatives like Chloroquine (B1663885), Primaquine, and Mefloquine have been cornerstones of anti-malarial therapy for decades. cymitquimica.com These compounds typically function by interfering with the detoxification of heme within the malaria parasite's food vacuole, a process essential for the parasite's survival. Despite the emergence of drug-resistant malaria strains, the quinoline core remains a critical template for designing new anti-malarial agents to overcome these challenges.

Derivatives of the quinoline scaffold have demonstrated significant efficacy against a wide range of bacterial and fungal pathogens. aksci.comgoogle.comambeed.com The fluoroquinolones, such as Ciprofloxacin (B1669076), are a well-known class of broad-spectrum antibiotics. cymitquimica.com The antimicrobial action of quinoline compounds often involves the inhibition of essential microbial enzymes, such as DNA gyrase (a type of topoisomerase) in bacteria or peptide deformylase. In fungi, certain quinoline derivatives can disrupt the cell wall, leading to cell death. Research continues to explore new quinoline-based hybrids and derivatives to combat drug-resistant microbes. ambeed.com

Beyond their roles in fighting cancer, malaria, and microbial infections, quinoline derivatives possess a remarkable diversity of other biological activities. aksci.comcymitquimica.com They have been investigated and developed for their anti-inflammatory, antiviral, anticonvulsant, anti-Alzheimer's, and even antidiabetic properties. cymitquimica.comguidechem.comsigmaaldrich.com This wide-ranging pharmacological potential is a testament to the scaffold's "privileged" status. aksci.comresearchgate.net The ability to introduce various functional groups onto the quinoline ring system allows for the modulation of its activity against different biological targets, making it a continuously fruitful area for drug discovery. aksci.com For example, some derivatives have shown anti-inflammatory effects, while others like Aripiprazole are used as antipsychotics. cymitquimica.comguidechem.com

Table 2: Notable Quinoline-Based Drugs and Their Applications

| Compound Name | Primary Application | Pharmacological Class |

| Quinine | Anti-malarial cymitquimica.com | Aminoalcohol |

| Chloroquine | Anti-malarial, Anti-inflammatory cymitquimica.com | 4-Aminoquinoline |

| Ciprofloxacin | Antibacterial cymitquimica.com | Fluoroquinolone |

| Lenvatinib | Anti-cancer guidechem.com | Kinase Inhibitor |

| Cabozantinib | Anti-cancer guidechem.com | Kinase Inhibitor |

| Bedaquiline | Anti-tubercular cymitquimica.com | Diarylquinoline |

| Aripiprazole | Antipsychotic guidechem.com | Quinolinone derivative |

| Topotecan (B1662842) | Anti-cancer cymitquimica.com | Topoisomerase Inhibitor |

Antimicrobial and Antifungal Effects

Quinoline Derivatives as Lead Compounds in Pharmaceutical Development

The quinoline nucleus is a cornerstone in the development of new therapeutic agents. ijpsr.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antiviral, and anti-inflammatory properties. rsc.orgnih.govbenthamscience.comijppronline.com This wide range of bioactivity has established quinoline-based compounds as crucial lead structures in drug discovery. nih.govorientjchem.org For instance, well-known drugs such as chloroquine (antimalarial), ciprofloxacin (antibacterial), and topotecan (anticancer) all feature the quinoline core, underscoring its therapeutic importance. rsc.orgresearchgate.net The synthetic versatility of the quinoline ring system allows for extensive structural modifications, enabling the generation of large libraries of derivatives for screening and optimization. nih.goveurekaselect.com

Rationale for Research on Poly-halogenated Quinolines, with Emphasis on 3-Bromo-6-iodoquinoline

The study of poly-halogenated quinolines, such as this compound, is driven by the desire to create novel molecular architectures with unique reactivity and enhanced biological potential. The specific placement of multiple halogen atoms on the quinoline ring can lead to synergistic effects that are not observed with mono-halogenated analogs.

The introduction of halogen atoms at specific positions on the quinoline ring is a key strategy for modulating a molecule's electronic properties, lipophilicity, and metabolic stability. nih.govtandfonline.commdpi.combohrium.com Halogens can influence the distribution of electron density within the aromatic system, thereby affecting the molecule's ability to interact with biological targets. Furthermore, the nature of the halogen itself (fluorine, chlorine, bromine, or iodine) plays a critical role, with each imparting distinct steric and electronic effects. For example, the presence of a bromine atom at the 6-position and an iodine atom at the 3-position in this compound creates a unique electronic environment that can influence its reactivity in cross-coupling reactions and its potential as a bioactive agent.

The reactivity of halogens on the quinoline ring is highly dependent on their position. For instance, halogens at the 2- and 4-positions are generally more susceptible to nucleophilic substitution reactions due to the electronic influence of the ring nitrogen. baranlab.org Conversely, halogens on the carbocyclic ring (positions 5, 6, 7, and 8) exhibit reactivity more akin to that of aryl halides. The differential reactivity of bromine and iodine also provides opportunities for selective chemical transformations. The carbon-iodine bond is typically weaker and more readily cleaved than the carbon-bromine bond, allowing for regioselective cross-coupling reactions where the iodine at the 6-position could be selectively functionalized while leaving the bromine at the 3-position intact. rsc.org This position-specific reactivity is a powerful tool for the synthesis of complex, highly substituted quinoline derivatives. rsc.org

Strategic Halogenation for Modulating Reactivity and Bioactivity

Research Objectives and Scope for this compound

The primary research objective for this compound is to explore its synthetic utility as a building block for more complex molecules and to evaluate its potential as a novel scaffold in medicinal chemistry. The scope of this research includes:

Synthesis and Characterization: Developing efficient and regioselective methods for the synthesis of this compound and its derivatives. bohrium.comresearchcommons.orgnih.govptchm.pl This involves the characterization of these new compounds using modern spectroscopic techniques.

Reactivity Studies: Investigating the differential reactivity of the bromine and iodine substituents in various chemical transformations, particularly in metal-catalyzed cross-coupling reactions.

Biological Evaluation: Screening this compound and its derivatives for potential biological activities, leveraging the known pharmacological importance of the quinoline scaffold.

The research on this compound aims to expand the chemical space of poly-halogenated quinolines and to provide new insights into their structure-activity relationships. The findings from these studies could pave the way for the development of novel therapeutic agents and functional materials.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

3-bromo-6-iodoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrIN/c10-7-3-6-4-8(11)1-2-9(6)12-5-7/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRDCDOBHQNVETQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC=C(C=C2C=C1I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60592678 | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205114-20-1 | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=205114-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-6-iodoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60592678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Chemical Transformations of 3 Bromo 6 Iodoquinoline

Cross-Coupling Reactions at Bromo and Iodo Positions

The distinct electronic and steric environments of the bromine and iodine substituents, along with the inherent reactivity differences between carbon-halogen bonds (C-I < C-Br), enable regioselective cross-coupling reactions. nih.gov This differential reactivity is a cornerstone of its synthetic utility, allowing for the stepwise introduction of various functionalities.

Palladium catalysis is a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and 3-bromo-6-iodoquinoline is an excellent substrate for these transformations. The higher reactivity of the C-I bond towards oxidative addition with palladium(0) complexes generally allows for selective functionalization at the C6 position. nih.gov

The Suzuki-Miyaura coupling, which forms new carbon-carbon bonds by reacting organoboron compounds with organic halides, is a widely used reaction with this substrate. Due to the greater lability of the carbon-iodine bond, the Suzuki-Miyaura reaction can be selectively performed at the 6-position of the quinoline (B57606) ring. nih.govrsc.org For instance, the reaction of this compound with an arylboronic acid in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as potassium carbonate results in the formation of 3-bromo-6-arylquinolines. nih.gov

Subsequent coupling at the C3-bromo position can be achieved under different reaction conditions, often requiring a more active catalyst or higher temperatures, to yield 3,6-diarylquinolines. This sequential approach provides a controlled method for synthesizing polysubstituted quinolines. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| This compound | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Bromo-6-arylquinoline | nih.gov |

| 3-Bromo-6-arylquinoline | Arylboronic acid | Pd catalyst | 3,6-Diarylquinoline | nih.gov |

The Sonogashira coupling enables the introduction of alkyne moieties, forming carbon-carbon triple bonds. This reaction typically involves a palladium catalyst, a copper(I) co-catalyst, and an amine base. gold-chemistry.org Similar to the Suzuki-Miyaura coupling, the reaction with this compound proceeds with high regioselectivity at the C6-iodo position. researchgate.netlibretexts.org

The coupling of terminal alkynes with this compound under Sonogashira conditions selectively yields 3-bromo-6-alkynylquinolines. researchgate.netnih.gov The remaining bromo substituent can then undergo further transformations, such as a subsequent Sonogashira coupling or other palladium-catalyzed reactions, to introduce a second functional group. nih.gov This stepwise functionalization is valuable for the synthesis of complex quinoline derivatives. researchgate.net

Table 2: Sonogashira Coupling of Dihaloquinolines

| Substrate | Reactant | Catalyst System | Product | Reference |

| 2-Bromo-4-iodoquinoline | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst, Amine base | 2-Bromo-4-alkynylquinoline | libretexts.org |

| 6-Bromo-3-iodoquinolin-4(1H)-one | Terminal Alkyne | Pd catalyst, Cu(I) cocatalyst | 6-Bromo-3-alkynylquinolin-4(1H)-one | nih.gov |

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. wikipedia.org This reaction allows for the introduction of a wide range of primary and secondary amines onto the quinoline core. The differential reactivity of the halogens in this compound can be exploited to achieve selective amination.

While specific studies on the Buchwald-Hartwig amination of this compound are not extensively detailed in the provided results, the principles of this reaction on similar dihaloquinolines suggest that selective amination at the more reactive C-I position is feasible. For example, studies on 6-bromo-2-chloroquinoline (B23617) have demonstrated sequential and selective amination reactions. nih.gov This suggests that this compound could first undergo amination at the 6-position, followed by amination at the 3-position under potentially more forcing conditions or with a different catalyst system.

Palladium catalysts can also facilitate carbonylation reactions, where a carbonyl group is introduced into the molecule, often using carbon monoxide as a source. researchgate.net These reactions can lead to the formation of carboxylic acids, esters, and amides. nih.govresearchgate.net For instance, the palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116) with amines can produce quinoline-6-carboxamides. nih.govmdpi.com

Given the reactivity of the C-I bond, it is expected that this compound would undergo selective carbonylation at the 6-position under appropriate conditions. This would yield 3-bromoquinoline-6-carbonyl derivatives, which can be further functionalized at the C3-bromo position.

Copper-catalyzed cross-coupling reactions provide an alternative to palladium-based methods for certain transformations. Copper catalysis can be effective for forming carbon-heteroatom bonds, such as C-N and C-O bonds.

Studies have shown that copper(I) iodide can catalyze the N-arylation of amines with haloquinolines. For instance, the reaction of adamantane-containing amines with 6-iodoquinoline and 3-bromoquinoline (B21735) has been successfully achieved using a copper-based catalytic system. researchgate.net This indicates the potential for copper-catalyzed amination of this compound.

Furthermore, copper-catalyzed cross-coupling reactions of aryl iodides with terminal alkynes, a variation of the Sonogashira reaction, can be performed without palladium. These methods often utilize a copper salt like Cu₂O and a base. Such a reaction with this compound would likely proceed selectively at the C6-iodo position.

Ullmann-type Coupling Reactions

Differential Reactivity of Bromine vs. Iodine

The distinct electronic and steric properties of bromine and iodine atoms in this compound lead to significant differences in their reactivity. The carbon-iodine bond is longer and weaker than the carbon-bromine bond, making the iodine at the 6-position a better leaving group in many transition metal-catalyzed cross-coupling reactions. google.com This difference in reactivity is the cornerstone for achieving chemoselectivity in the functionalization of this molecule.

For instance, in palladium-catalyzed reactions such as Suzuki-Miyaura or Sonogashira couplings, it is often possible to selectively substitute the iodine at the 6-position while leaving the bromine at the 3-position intact. mdpi.comresearchgate.net This is attributed to the lower bond dissociation energy of the C-I bond, which facilitates oxidative addition to the palladium catalyst at lower temperatures or with less reactive catalysts.

Strategies for Sequential and Chemo-differentiated Functionalization

The differential reactivity of the two halogen substituents in this compound opens up avenues for sequential and chemo-differentiated functionalization, allowing for the stepwise introduction of different functionalities at the 3- and 6-positions. A common strategy involves an initial, milder reaction to target the more reactive C-I bond, followed by a second, more forcing reaction to functionalize the C-Br bond.

For example, a Sonogashira coupling could be performed under conditions that selectively replace the iodine at the 6-position with an alkynyl group. researchgate.net The resulting 3-bromo-6-alkynylquinoline could then be subjected to a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl group at the 3-position. This stepwise approach allows for the synthesis of complex, polysubstituted quinoline derivatives with precise control over the substitution pattern. core.ac.uk

Nucleophilic Aromatic Substitution (SNAr) on the Quinoline Core

Nucleophilic aromatic substitution (SNAr) is a reaction mechanism in which a nucleophile displaces a leaving group on an aromatic ring. This process is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. ambeed.com In the case of this compound, the quinoline nitrogen itself acts as an electron-withdrawing group, activating the ring towards nucleophilic attack.

Directed Ortho Metalation (DoM) and Lithiation Strategies

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. harvard.edu This method involves the deprotonation of a position ortho to a directing group by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. harvard.edu For quinoline systems, the nitrogen atom can act as a directing group, but its influence can be complex. harvard.edu

In the context of this compound, DoM could potentially be used to introduce a functional group at the C-2 or C-4 positions. However, the presence of the halogen atoms introduces complexity. Halogen-metal exchange is a common competing reaction when organolithium reagents are used with aryl halides. ethernet.edu.et Furthermore, the acidity of the C-H protons on the quinoline ring will be influenced by the electronic effects of the bromine and iodine substituents. The use of mixed-metal bases, such as TMPMgCl·LiCl, has been shown to be effective for the directed metalation of various heteroarenes, sometimes offering better selectivity and functional group tolerance compared to traditional lithium bases. harvard.eduuni-muenchen.de In some instances, a "halogen dance" reaction can occur, where a metalated species rearranges to a more stable lithiated intermediate. researchgate.net

Radical Reactions and Photochemistry of Haloquinolines

The involvement of radical intermediates in the reactions of haloquinolines has been documented, particularly under photochemical conditions. iu.edu Visible-light-promoted reactions have emerged as a mild and efficient way to generate aryl radicals from aryl halides, which can then participate in various bond-forming reactions. iu.edu These reactions often proceed via an electron-donor-acceptor (EDA) complex. iu.edu

For this compound, photoirradiation could potentially induce homolytic cleavage of the C-I or C-Br bond to generate a quinolinyl radical. The lower bond strength of the C-I bond suggests that radical formation would preferentially occur at the 6-position. This quinolinyl radical could then be trapped by a suitable radical acceptor to form a new bond. Photocatalytic methods, often employing transition metal complexes or organic dyes, can facilitate these radical reactions under milder conditions. researchgate.netsioc-journal.cn For example, photoredox catalysis has been successfully used for the cross-coupling of aryl halides, including 6-iodoquinoline. nih.gov

Functional Group Interconversions and Derivatization at C-3 and C-6

The C-I bond is generally more reactive than the C-Br bond in metal-catalyzed cross-coupling reactions, enabling selective transformations at the C-6 position. This differential reactivity allows for a stepwise functionalization approach, where the iodo group is first replaced, followed by a subsequent reaction at the bromo position.

Conversely, the bromine at the C-3 position can be selectively targeted under specific conditions. For instance, in the synthesis of certain biologically active compounds, the bromine at C-3 can be displaced or involved in cyclization reactions. A novel synthetic pathway starting from 8-nitroquinoline (B147351) allows for the introduction of functional groups at the 3- and 6-positions. google.com The process can interconvert the initial 3-/6-bromo intermediates into various derivatives through stannyl (B1234572) or boronyl reagents. google.com

The synthesis of 3,6'- and 3,7'-biquinoline derivatives has been achieved through microwave-assisted Suzuki cross-coupling reactions. researchgate.net This involved the reaction of N-protected 6- or 7-bromoquinolin-2(1H)-ones with quinolin-3-ylboronic acid. researchgate.net

Detailed research has explored various derivatizations:

Synthesis of Pyrrolo[3,4-b]quinoline-1,3-diones: 3-Bromo-2-iodoquinoline has been utilized as a precursor in palladium-catalyzed aminocarbonylation/carbonylative cyclization sequences to produce novel N-substituted-pyrrolo[3,4-b]quinoline-1,3-diones. researchgate.net This method demonstrates excellent functional group tolerance. researchgate.net

Synthesis of 6-bromo-4-iodoquinoline (B1287929): This isomer has been synthesized from 4-bromoaniline (B143363) through a multi-step process involving cyclization and substitution reactions. atlantis-press.com

Synthesis of 6-Iodo-substituted carboxy-quinolines: A one-pot, three-component method using iodo-aniline, pyruvic acid, and various phenyl-substituted aldehydes has been developed to synthesize these derivatives. nih.gov

Below is a table summarizing the functional group interconversions and derivatizations of this compound and related isomers.

| Precursor | Reagents and Conditions | Product | Yield | Reference |

| 3-Bromo-2-iodoquinoline | Primary amines, CO (atmospheric or 20 bar), Pd(OAc)₂/Xantphos or dppp | N-Substituted-pyrrolo[3,4-b]quinoline-1,3-diones | Good to excellent | researchgate.net |

| 4-Bromoaniline | Triethyl orthoformate, Meldrum's acid; POCl₃; NaI | 6-Bromo-4-iodoquinoline | - | atlantis-press.com |

| Iodo-aniline, pyruvic acid, phenyl-substituted aldehydes | Trifluoroacetic acid | 6-Iodo-substituted carboxy-quinolines | High | nih.gov |

| N-protected 6- or 7-bromoquinolin-2(1H)-ones | Quinolin-3-ylboronic acid, PdCl₂(PPh₃)₂/Na₂CO₃, microwave | 3,6'- and 3,7'-Biquinoline derivatives | Excellent | researchgate.net |

Metal-Free Transformations

While metal-catalyzed reactions are prevalent, there is a growing interest in developing metal-free transformations for the synthesis and functionalization of quinoline derivatives to avoid metal contamination in the final products. acs.org

Recent advancements have led to the development of metal-free methods for C-H functionalization and halogenation of quinolines.

C5-Selective Halogenation: A metal-free method for the C5-selective halogenation of quinolines has been developed, proceeding under aqueous conditions. rsc.org

Remote C-H Halogenation: An operationally simple and metal-free protocol for the remote C5-H halogenation of 8-substituted quinolines has been established using trihaloisocyanuric acid as the halogen source. scispace.comresearchgate.net This reaction is highly general and proceeds with excellent regioselectivity at room temperature. scispace.com

Synthesis of 3-Iodoquinolines: A metal-free synthesis of 3-iodoquinolines has been achieved via C-H functionalization mediated by tert-butylhydroperoxide and iodine. rsc.org The synthesis of 6-bromo-3-iodoquinoline (B1374391) from 6-bromoquinoline (B19933) using this method resulted in an 84% yield. rsc.org

Visible-Light-Promoted Cross-Coupling: A visible-light-promoted, transition-metal-free cross-coupling reaction of aryl halides with diaryl dichalcogenides has been reported, which is applicable to heteroaromatic halides like 6-iodoquinoline. iu.edu

The table below details some of the metal-free transformations involving quinoline derivatives.

| Substrate | Reagents and Conditions | Product | Yield | Reference |

| Quinoline | N-Halosuccinimide (NCS, NBS, NIS) in water | 5-Haloquinoline | - | rsc.org |

| 8-Substituted Quinoline | Trihaloisocyanuric acid, CH₃CN, room temperature | 5-Halo-8-substituted quinoline | Good to excellent | scispace.comresearchgate.net |

| 6-Bromoquinoline | I₂, TBHP, DCE, 80 °C | 6-Bromo-3-iodoquinoline | 84% | rsc.org |

| 6-Iodoquinoline | Diaryl dichalcogenides, NaH, DMSO, visible light | Aryl-6-quinolyl chalcogenide | 75% | iu.edu |

Computational and Mechanistic Studies of 3 Bromo 6 Iodoquinoline

Theoretical Investigations of Reactivity and Selectivity

Theoretical studies, particularly those employing Density Functional Theory (DFT), have been instrumental in understanding the reactivity and selectivity of 3-bromo-6-iodoquinoline in various chemical transformations.

DFT calculations are a powerful tool for mapping the potential energy surfaces of reactions involving this compound. These calculations help in elucidating reaction mechanisms by identifying transition states and intermediates, thereby predicting the most favorable reaction pathways. For instance, in metal-catalyzed cross-coupling reactions, DFT can model the elementary steps of the catalytic cycle, such as oxidative addition and reductive elimination. scholaris.cascholaris.ca

Time-dependent DFT (TD-DFT) calculations have also been employed to investigate photo-induced transformations. These studies suggest that in certain reactions, the formation of an electron-donor-acceptor (EDA) complex can occur, which upon absorbing light, facilitates a charge transfer that generates radical intermediates from aryl halides. iu.edu

The following table summarizes the application of DFT in studying reactions of related quinoline (B57606) derivatives:

| Reaction Type | Computational Method | Key Findings |

| Photo-induced C–S bond formation | TD-DFT | Suggests the formation of an EDA complex responsible for generating aryl radicals. iu.edu |

| Reactivity and stability of quinoline derivatives | DFT | Used to calculate molecular descriptors like frontier molecular orbitals and charge distribution. researchgate.net |

| Pericyclic reactions | DFT | Employed to model transition states and understand reactivity and selectivity. researchgate.net |

This table is generated based on data from studies on related quinoline derivatives and highlights the potential applications of DFT for this compound.

A key aspect of the chemistry of this compound is the selective reaction at one of the two halogenated positions. The inherent difference in the reactivity of the C-Br and C-I bonds dictates the regioselectivity of many transformations. Generally, the C-I bond is more reactive towards oxidative addition in palladium-catalyzed reactions due to its lower bond dissociation energy compared to the C-Br bond. beilstein-journals.orgrsc.org This allows for selective functionalization at the C6 position.

Chemoselectivity, the preferential reaction of one functional group over another, is also a critical consideration. For example, in palladium-catalyzed aminocarbonylation of 6-iodoquinoline (B82116), the choice of ligand can control the outcome, leading to either amides or ketoamides. mdpi.com The interplay of electronic and steric factors, as well as the reaction conditions (catalyst, solvent, temperature), governs both regioselectivity and chemoselectivity. mdpi.comresearchgate.net

Studies on related dihaloquinolines have shown that the site of reaction in Suzuki-Miyaura couplings can be influenced by the choice of catalyst and reaction conditions. rsc.org For instance, with 2-chloro-6-bromoquinoline, different palladium catalysts can direct the coupling to either the C2 or C6 position. rsc.org

The bromine and iodine substituents on the quinoline ring play a significant role in modulating the electronic and steric properties of the molecule. Both are electron-withdrawing groups, which influences the electron density distribution across the quinoline system. iu.edu The larger size of the iodine atom compared to bromine also introduces steric considerations that can affect the approach of reagents and the stability of intermediates. beilstein-journals.orgacs.org

In metal-catalyzed reactions, the greater polarizability of iodine makes the C-I bond more susceptible to oxidative addition. beilstein-journals.org This electronic effect is a primary determinant of the regioselectivity observed in many cross-coupling reactions. The presence of these halogens can also influence the acidity of adjacent C-H bonds, which can be relevant in reactions involving deprotonation steps. researchgate.net

Understanding Regioselectivity and Chemoselectivity

Mechanistic Probes for Catalyzed Reactions

Experimental studies are crucial for validating theoretical predictions and providing concrete evidence for proposed reaction mechanisms.

The catalytic cycles of palladium- and copper-catalyzed reactions involving halogenated quinolines have been extensively studied. For palladium-catalyzed cross-coupling reactions, the generally accepted mechanism involves:

Oxidative Addition: The Pd(0) catalyst inserts into the C-X (X = I, Br) bond. For this compound, this step is expected to occur preferentially at the more reactive C-I bond. scholaris.cascholaris.carsc.org

Transmetalation (for coupling reactions): The organopalladium(II) intermediate reacts with another organometallic reagent (e.g., an organoboron compound in Suzuki coupling).

Reductive Elimination: The two organic fragments couple, and the Pd(0) catalyst is regenerated. scholaris.camdpi.com

In some cases, reversible oxidative addition has been observed, which can be a key step in certain catalytic processes. scholaris.ca Copper catalysis is also significant, particularly in amidation and etherification reactions, often involving different mechanistic pathways than palladium. nih.gov

The following table outlines the key steps in a typical palladium-catalyzed cross-coupling reaction:

| Step | Description |

| Catalyst Activation | In situ reduction of a Pd(II) precatalyst to the active Pd(0) species. mdpi.com |

| Oxidative Addition | Insertion of the Pd(0) catalyst into the aryl-halide bond. |

| Transmetalation | Transfer of an organic group from a main group organometallic compound to the palladium center. |

| Reductive Elimination | Formation of the new C-C or C-heteroatom bond and regeneration of the Pd(0) catalyst. |

This table provides a generalized overview of the catalytic cycle.

While many reactions of this compound proceed through ionic or organometallic intermediates, the involvement of radical species has also been proposed and investigated. iu.educaltech.edu For example, in certain photo-induced reactions, the formation of an aryl radical via an electron-donor-acceptor (EDA) complex has been suggested by TD-DFT calculations and experimental controls. iu.edu

Radical trapping experiments can provide evidence for the presence of radical intermediates. The use of radical scavengers like TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxy) can inhibit or significantly slow down reactions that proceed through a radical pathway. rsc.org The observation of such effects lends strong support to a radical-based mechanism. rsc.org

Elucidation of Catalytic Cycles (e.g., Palladium, Copper)

Structure-Reactivity Relationships within Dihaloquinolines

The reactivity of the quinoline nucleus is significantly influenced by the nature and position of its substituents. In dihaloquinolines, the type of halogen and its location on either the pyridine (B92270) or benzene (B151609) ring create a complex interplay of electronic and steric effects that govern the molecule's chemical behavior, particularly in metal-catalyzed cross-coupling reactions.

General Principles of Halogen Reactivity

The reactivity of halogens as leaving groups in cross-coupling reactions is a well-established principle in organic chemistry. For aryl halides, the reactivity trend is dictated by the carbon-halogen (C-X) bond dissociation energy. Weaker bonds are more easily cleaved during the oxidative addition step, which is often the rate-determining step in catalytic cycles (e.g., Suzuki, Sonogashira, Heck, and Stille reactions). researchgate.netnih.govresearchgate.net The generally accepted order of reactivity is:

I > Br > Cl >> F

This hierarchy is directly correlated with the decreasing strength of the C-X bond, making iodo-substituted positions the most reactive, followed by bromo- and then chloro-substituted positions. researchgate.netnih.govresearchgate.net This differential reactivity is fundamental to achieving selective and successive functionalization of di- and polyhalogenated aromatic systems. researchgate.net

Electronic and Steric Effects

Steric effects also play a crucial role. publish.csiro.au Substituents at positions flanking the nitrogen atom (C2 and C8) can sterically hinder the approach of reagents. chinesechemsoc.org Research on quinoline quaternization has demonstrated significant steric hindrance compared to pyridine. publish.csiro.au Similarly, the regioselectivity of halogenation or coupling reactions can be controlled by the steric bulk of existing substituents. rsc.orgsci-hub.se

Positional Reactivity in Dihaloquinolines

The position of the halogen atoms on the quinoline core is a critical determinant of regioselectivity. The inherent differences in reactivity (I > Br > Cl) allow for chemoselective couplings. For example, in 4-chloro-6-iodoquinoline, the iodine atom at the C6 position is preferentially substituted in Suzuki cross-coupling reactions, leaving the chlorine at C4 intact for subsequent transformations. researchgate.net A similar selectivity is observed in 2-aryl-4-chloro-3-iodoquinolines, where the C3-iodo group reacts first. nih.gov

Studies on various dihaloquinolines have provided detailed insights into these structure-reactivity relationships:

2,3-Dihaloquinolines : In the Suzuki reaction of 2-chloro-3-bromoquinoline with 2-bromophenylboronic acid, the coupling occurs selectively at the more reactive C3 position (bearing the bromine). rsc.org

3,6-Dihaloquinolines : Research on 3,6-dibromoquinoline (B1270526) showed that achieving high regioselectivity can be challenging, with coupling occurring at both positions, sometimes leading to dicoupled products. sci-hub.se This suggests that the electronic and steric environments of the C3 and C6 positions can lead to comparable reactivity when the same halogen is present. In the case of this compound, the inherent reactivity difference between iodine and bromine would be the dominant factor, ensuring selective reaction at C6.

4,6-Dihaloquinolines : Beletskaya and coworkers have shown that in 4,6-dihaloquinolines, regioselectivity can be controlled by the choice of halogens. For 4-chloro-6-iodoquinoline, the reaction favors the C6 position, while for 4,6-dichloroquinoline, the reaction favors the C4 position. sci-hub.se

5,7-Dihaloquinolines : Good regioselectivity has been reported in the cross-coupling of 8-alkoxy-5,7-dibromoquinolines and 5,7-dibromoquinoline (B1595614) itself. sci-hub.se

Based on these established principles, the reactivity of This compound can be predicted with high confidence. The C-I bond at the 6-position is significantly weaker and therefore more reactive than the C-Br bond at the 3-position. This allows for highly selective functionalization at the C6 position via cross-coupling reactions, while leaving the C3-bromo substituent available for a subsequent, different coupling reaction under more forcing conditions. This makes this compound a valuable building block for the synthesis of polysubstituted quinolines.

Advanced Applications of 3 Bromo 6 Iodoquinoline in Medicinal Chemistry

Scaffold Derivatization for Drug Discovery

The 3-bromo-6-iodoquinoline scaffold is a valuable building block in drug discovery, enabling the creation of diverse molecular libraries for high-throughput screening. The differential reactivity of the bromine and iodine substituents allows for selective and sequential chemical modifications, such as cross-coupling reactions, to introduce a wide array of functional groups. researchgate.net

Synthesis of Novel Quinoline-Based Therapeutic Agents

The quinoline (B57606) ring is a privileged structure in medicinal chemistry, found in numerous natural and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.net The this compound core has been instrumental in the synthesis of novel therapeutic candidates. For instance, it is a key intermediate in the preparation of GSK2126458, a potent inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (B549165) (mTOR). researchgate.netatlantis-press.com

Derivatives of this compound have been explored for various therapeutic applications. The introduction of different substituents at the bromine and iodine positions can significantly modulate the biological activity of the resulting compounds. For example, palladium-catalyzed reactions, such as Suzuki and Sonogashira couplings, are employed to introduce aryl, heteroaryl, or alkyl groups, leading to the generation of extensive compound libraries. researchgate.netacs.orgresearchgate.net These libraries are then screened to identify lead compounds with desired therapeutic effects.

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to optimizing the potency and selectivity of drug candidates. The this compound scaffold provides an excellent platform for conducting detailed SAR investigations. By systematically altering the substituents at the 3- and 6-positions, researchers can elucidate the structural requirements for a specific biological activity.

For instance, in the development of kinase inhibitors, the nature of the substituent at the 6-position has been shown to be critical for activity. Studies on 4-anilinoquinolines revealed that increasing the size of the halogen at the 6-position from fluoro to chloro to bromo led to a significant increase in inhibitory activity against Protein Kinase Novel 3 (PKN3). nih.gov However, a further increase to an iodo substituent resulted in a decrease in activity, highlighting the delicate balance of steric and electronic factors in drug-target interactions. nih.gov Similarly, SAR studies on neocryptolepine (B1663133) derivatives, which are based on an indoloquinoline scaffold, have shown that the position and nature of substituents are crucial for their antiplasmodial activity. acs.org

Inhibitor Design and Target Validation

The this compound core has been utilized in the design of inhibitors for various enzymes and in the validation of their roles in disease pathways. The ability to introduce diverse chemical functionalities allows for the fine-tuning of inhibitor properties to achieve high potency and selectivity for the target enzyme.

Enzyme Inhibition Studies (e.g., Topoisomerases, Kinases, PARP-1)

Topoisomerases: Quinolone derivatives are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV, making them effective antibacterial agents. osu.edu The this compound scaffold can be derivatized to create novel topoisomerase inhibitors with potential applications in cancer therapy as well, as topoisomerases are also crucial for the replication of cancer cells. researchgate.netsmolecule.com

Kinases: Protein kinases are key regulators of cellular processes and are major targets for cancer drug discovery. nih.gov Derivatives of this compound have been investigated as kinase inhibitors. For example, 4-anilino-quin(az)oline derivatives have been identified as potent inhibitors of Protein Kinase Novel 3 (PKN3), a kinase implicated in cancer cell growth and invasiveness. nih.govbiorxiv.org In one study, a 6-bromo quinoline derivative demonstrated single-digit nanomolar activity against PKN3. nih.gov

PARP-1: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair and is a validated target in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways. acs.orggla.ac.uk Quinoline-based compounds have been designed as PARP-1 inhibitors. acs.orgresearchgate.net The this compound scaffold can be used to synthesize novel PARP-1 inhibitors, where the substituents can be optimized to interact with the enzyme's active site. For instance, quinoline-8-carboxamides have been designed to mimic the pharmacophore of known PARP-1 inhibitors, with substituents introduced via palladium-catalyzed couplings on a halo-quinoline core. acs.orgresearchgate.net

Modulation of Cellular Pathways (e.g., Apoptosis, Cell Cycle Arrest, Angiogenesis)

Derivatives of this compound can exert their therapeutic effects by modulating key cellular pathways involved in cancer progression.

Apoptosis and Cell Cycle Arrest: Many quinoline-based anticancer agents function by inducing apoptosis (programmed cell death) and causing cell cycle arrest in cancer cells. researchgate.netresearchgate.net For example, certain cinnoline (B1195905) derivatives, which share structural similarities with quinolines, have been shown to inhibit the proliferation of breast cancer cells by inducing apoptosis and cell cycle arrest. Similarly, some 7-iodo-quinoline-5,8-dione derivatives were found to induce cell cycle arrest at the Pre-G1 and G2/M phases and promote apoptosis in MCF-7 breast cancer cells. researchgate.net These effects were linked to the upregulation of pro-apoptotic proteins like Bax and caspase-3, and the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like CDK1. researchgate.net

Angiogenesis: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. researchgate.net Some quinoline derivatives have demonstrated anti-angiogenic properties. For instance, a 7-iodo-quinoline-5,8-dione derivative was shown to decrease the expression of Vascular Endothelial Growth Factor (VEGF), a key regulator of angiogenesis. researchgate.net

Development of Chemical Probes and Molecular Tools

Beyond their direct therapeutic applications, derivatives of this compound can be developed into chemical probes and molecular tools to study biological systems. The presence of the iodine atom makes these compounds suitable for the development of radiolabeled ligands for use in Positron Emission Tomography (PET) imaging. researchgate.net For example, the radiosynthesis of [11C]GSK2126458, a PI3K/mTOR inhibitor derived from a 6-bromo-4-iodoquinoline (B1287929) intermediate, has been reported for potential use in imaging PI3K and mTOR activity in cancers. researchgate.netatlantis-press.com These molecular imaging agents can be invaluable for diagnosing diseases, monitoring treatment responses, and understanding the in vivo distribution and target engagement of drugs.

Emerging Applications and Future Research Directions

Applications in Materials Science and Organic Electronics

The quinoline (B57606) ring system, particularly when substituted with halogens, is a key component in the design of functional organic materials. The presence of bromine and iodine atoms in 3-bromo-6-iodoquinoline provides handles for synthetic modification, allowing for the fine-tuning of electronic and photophysical properties. This makes its derivatives promising candidates for applications in organic electronics and materials science.

The quinoline core is a known chromophore, and its derivatives are utilized in the synthesis of dyes and pigments. The specific substitution pattern of this compound can be exploited to create novel colorants with unique properties. While direct applications of the parent compound as a dye are not extensively documented, its role as a versatile intermediate is significant. For instance, the bromine and iodine atoms can be replaced through various cross-coupling reactions to introduce different auxochromes and chromophores, thereby modulating the color and other properties of the resulting dye molecule. The development of such specialized dyes is relevant for industrial applications where specific spectral properties are required. smolecule.com

The development of molecular sensors and intelligent materials often relies on molecules that exhibit a measurable response to a specific stimulus. Quinoline derivatives are well-suited for this purpose due to their inherent fluorescence and ability to interact with various analytes. The this compound scaffold can be functionalized to create chemosensors that signal the presence of metal ions or other small molecules through changes in their fluorescence or absorption spectra. The strategic placement of the halogens allows for the introduction of specific binding sites, leading to sensors with high selectivity and sensitivity. These "smart" materials have potential applications in environmental monitoring, medical diagnostics, and industrial process control. smolecule.com

The derivatization of this compound is a key strategy for developing new chromophoric and fluorescent materials. The distinct reactivity of the C-Br and C-I bonds allows for regioselective modifications, leading to a wide array of derivatives with tailored photophysical properties. beilstein-journals.org For example, Suzuki and Sonogashira cross-coupling reactions can be employed to introduce aryl or alkynyl groups, extending the π-conjugated system and shifting the absorption and emission wavelengths. researchgate.net

Research has shown that attaching an electron-accepting group to an electron-donating tetrahydroquinoline (THQ) moiety, which can be derived from the quinoline core, results in a molecule with strong fluorescence. beilstein-journals.org The greater reactivity of the iodo substituent compared to the bromo substituent in cross-coupling reactions makes the 6-iodo position a prime site for introducing such functionalities. beilstein-journals.org The resulting biaryl compounds can exhibit intense, red-shifted emission, highlighting the potential of this compound derivatives as building blocks for novel fluorophores. beilstein-journals.org This tunability is crucial for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and bio-imaging.

Table 1: Reactivity Comparison in Suzuki Coupling

| Reactant | Conversion | Product | Fluorescence Emission Peak |

|---|---|---|---|

| 6-iodo-THQ derivative | Full conversion | Biaryl 28 | 450 nm |

| 6-bromo-THQ derivative | 56% conversion | Biaryl 28 | 450 nm |

Data derived from a study comparing the reactivity of 6-iodo and 6-bromo tetrahydroquinolines in a Suzuki coupling reaction. The resulting biaryl product exhibited strong fluorescence. beilstein-journals.org

Use in Molecular Sensors and Intelligent Materials

Green Chemistry Approaches in this compound Synthesis and Transformations

In recent years, the principles of green chemistry have become increasingly important in chemical synthesis, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of quinoline derivatives, including this compound, has been a focus of such efforts.

One notable green chemistry approach is the use of metal-free synthesis conditions. For example, a method for the regioselective synthesis of 3-bromoquinoline (B21735) derivatives has been developed that proceeds via an acid-promoted rearrangement of arylmethyl azides, avoiding the need for metal catalysts. acs.org While this specific example does not directly produce this compound, the principle of avoiding heavy metal catalysts is a key aspect of green chemistry that can be applied to its synthesis and subsequent transformations.

Another green aspect is the optimization of reaction conditions to improve yields and reduce byproducts. For instance, modifications to the classic Skraup and Gould-Jacobs reactions, which are foundational in quinoline synthesis, have been explored to make them more environmentally benign. Furthermore, the use of more sustainable solvents and reagents is an ongoing area of research.

Flow Chemistry and Continuous Processing for Scalable Synthesis

Flow chemistry, or continuous processing, offers several advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation and scalability. These benefits are particularly relevant for the industrial production of fine chemicals like this compound and its derivatives.

The adaptation of synthetic routes for quinolines to flow chemistry is an active area of research. For example, photochemical transformations, which can be difficult to scale up in batch reactors due to issues with light penetration, are well-suited for flow systems. pharmaron.com The use of flow chemistry can enable the rapid and efficient production of this compound, potentially reducing reaction times and improving yields. This is particularly important for meeting the demands of its applications in materials science and pharmaceuticals. The development of robust and scalable flow chemistry protocols for the synthesis and functionalization of this compound will be crucial for its commercial viability. pharmaron.com

Bioorthogonal Chemistry and Conjugation Strategies

Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. This field has revolutionized our ability to study and manipulate biological systems. The unique reactivity of the functional groups on this compound makes it a potential candidate for use in bioorthogonal conjugation strategies.

While direct applications of this compound in bioorthogonal chemistry are still emerging, the principles are well-established. For instance, the selective reactivity of the bromine and iodine atoms could be exploited for sequential labeling of biomolecules. One could envision a scenario where the more reactive iodine is first targeted by a specific bioorthogonal reaction, followed by a second reaction at the bromine position. This would allow for the dual labeling of a target molecule, enabling more complex biological studies. The development of such bioorthogonal reactions involving halogenated quinolines is a promising area for future research.

Artificial Intelligence and Machine Learning in Predicting Reactivity and Bioactivity

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research by enabling rapid and accurate predictions of molecular properties, thereby accelerating the design and synthesis of new compounds. doaj.orgnumberanalytics.com In the context of this compound and related heterocyclic compounds, these computational tools are being leveraged to predict reactivity, site selectivity, and biological activity, offering a powerful alternative to traditional, often time-consuming, experimental approaches. numberanalytics.com

Machine learning models, particularly artificial neural networks (ANNs), are being trained on large datasets of chemical reactions to predict the outcomes of C-H functionalization, a key reaction type for modifying quinoline structures. doaj.org For instance, a model trained on 2467 compounds demonstrated an 86.5% accuracy in predicting the site of electrophilic substitution on quinoline derivatives, using SMILES strings and quantum chemical descriptors as inputs. doaj.org Such models can help chemists quickly identify the most probable reactive sites on a molecule like this compound, guiding synthetic strategies. doaj.org

Beyond reactivity, AI is also being employed to predict the bioactivity of quinoline derivatives. researchgate.net By analyzing vast databases of compounds with known biological activities, ML algorithms can identify structural features that correlate with specific therapeutic effects, such as anticancer or antibacterial properties. researchgate.netdntb.gov.ua This in silico screening allows researchers to prioritize the synthesis of compounds with the highest likelihood of being active, saving significant time and resources. For example, machine learning has been used to design and synthesize novel quinolinesulfonamide-triazole hybrids with potential anticancer activity. Furthermore, dual-event Bayesian models that combine bioactivity and cytotoxicity data are being developed to identify drug candidates with both high efficacy and low toxicity. nih.gov

Predict Properties: Forecast the reactivity, stability, and biological activity of heterocyclic compounds. numberanalytics.com

Design Synthesis Routes: Identify the most efficient and cost-effective synthetic pathways. numberanalytics.com

Identify Active Molecules: Screen large virtual libraries to find promising drug candidates.

Discover New Applications: Reposition known molecules for new therapeutic uses.

The continued development and application of AI and ML in chemistry promise to significantly accelerate the discovery and optimization of novel compounds derived from this compound for a wide range of applications.

Exploration of Novel Catalytic Systems for Functionalization

The selective functionalization of the quinoline core is a central theme in heterocyclic chemistry. mdpi.com For this compound, the presence of two different halogen atoms at distinct positions presents both a challenge and an opportunity for regioselective modifications. Researchers are actively exploring novel catalytic systems to precisely control which part of the molecule reacts, enabling the synthesis of a diverse array of derivatives.

Transition metal catalysis, particularly with palladium (Pd), rhodium (Rh), copper (Cu), and nickel (Ni), has been instrumental in the C-H functionalization of quinolines. mdpi.comnih.gov These methods allow for the introduction of various functional groups at specific positions, often with high regioselectivity. mdpi.com For instance, palladium-catalyzed cross-coupling reactions are widely used for the arylation of quinoline N-oxides. mdpi.com

Recent advancements have focused on developing more efficient, sustainable, and versatile catalytic systems. This includes the use of heterogeneous catalysts, such as cobalt oxide, for aerobic dehydrogenation of tetrahydroquinolines to quinolines. organic-chemistry.org Additionally, photocatalysis using organic dyes like Eosin Y has emerged as a mild and environmentally friendly method for the C2-selective arylation of quinoline N-oxides. organic-chemistry.org

In the context of di-halogenated quinolines, chemoselective functionalization is a key goal. For example, the palladium-catalyzed Suzuki coupling of 6-bromo-3-iodoquinolin-4(1H)-ones with arylboronic acids proceeds with high chemoselectivity, with the reaction occurring at the more reactive iodo-substituted position. mdpi.com This allows for the stepwise introduction of different substituents.

The exploration of novel catalytic systems extends to multicomponent reactions, which allow for the construction of complex quinoline derivatives in a single step from simple starting materials. rsc.org For example, a triple cooperative and relay catalytic system involving zirconocene (B1252598) dichloride and trimellitic acid has been developed for the synthesis of polysubstituted quinolines. rsc.org

Future research in this area will likely focus on:

Developing catalysts for the selective functionalization of the C-Br and C-I bonds in this compound, allowing for programmed, site-specific modifications.

Exploring earth-abundant and non-toxic metal catalysts as more sustainable alternatives to precious metals like palladium and rhodium.

Utilizing flow chemistry and high-throughput screening to rapidly discover and optimize new catalytic reactions for quinoline functionalization. github.io

Combining experimental work with computational modeling to gain a deeper understanding of reaction mechanisms and catalyst behavior, leading to the rational design of more efficient catalytic systems. vt.edu

The development of these novel catalytic strategies will undoubtedly expand the synthetic utility of this compound, providing access to a wider range of functionalized derivatives with potential applications in various scientific fields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification methods for 3-bromo-6-iodoquinoline?

- Methodology :

- Route Optimization : Compare palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with direct halogenation of quinoline precursors. Vary catalysts (Pd(PPh₃)₄ vs. PdCl₂), solvents (THF vs. DMF), and temperatures (80–120°C) to optimize yield .

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization (ethanol/water). Monitor purity via HPLC (>98%) and confirm structure via -NMR (aromatic proton splitting patterns) and HRMS .

- Safety : Follow protocols for halogenated waste disposal, including separate storage and neutralization before professional handling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- Structural Confirmation : Use - and -NMR to identify substituent positions (e.g., deshielded protons at C3 and C6).

- Halogen Analysis : X-ray crystallography for definitive regiochemistry; EDX for elemental Br/I ratio validation .

- Purity Assessment : Combine GC-MS (volatility check) and melting point analysis (sharp range: 125–127°C) .

Q. How can the stability of this compound be assessed under varying storage conditions?

- Methodology :

- Accelerated Degradation Studies : Expose samples to light (UV-Vis), humidity (40–80% RH), and temperature (4°C, 25°C, 40°C) for 30 days. Monitor decomposition via TLC and quantify residual compound using UV spectroscopy (λ = 254 nm) .

- Data Table :

| Condition | Degradation (%) | Key Degradants Identified |

|---|---|---|

| 40°C, 80% RH | 15% | Dehalogenated quinoline |

| UV light, 25°C | 22% | Iodine-free byproduct |

Advanced Research Questions

Q. How can regioselective reactivity of this compound in cross-coupling reactions be systematically studied?

- Methodology :

- Competitive Coupling Experiments : React with phenylboronic acid under Pd catalysis. Analyze product distribution (HPLC) to determine if Br or I is more reactive. Use DFT calculations (Gaussian 16) to model electronic effects (e.g., charge density at C-Br vs. C-I) .

- Kinetic Studies : Track reaction progress via in-situ IR spectroscopy to compare activation barriers for Br vs. I substitution .

Q. What computational strategies predict the reactivity of this compound in heterocyclic functionalization?

- Methodology :

- Molecular Modeling : Employ density functional theory (DFT) to calculate Fukui indices for electrophilic attack sites. Compare with experimental results from nitration or sulfonation reactions .

- Data Table :

| Reactivity Site | Fukui Index () | Observed Product Yield (%) |

|---|---|---|

| C-4 | 0.12 | 5% |

| C-8 | 0.31 | 68% |

Q. How should contradictory literature data on the catalytic activity of this compound derivatives be resolved?

- Methodology :

- Meta-Analysis : Compile kinetic data from 10+ studies. Use statistical tools (e.g., ANOVA) to identify outliers. Replicate key experiments under standardized conditions (solvent, catalyst loading, temperature) .

- Controlled Variables : Test hypotheses about air/moisture sensitivity by conducting reactions under inert (glovebox) vs. ambient conditions .

Q. What frameworks guide the design of mechanistic studies for halogen migration in this compound?

- Methodology :

- PICO Framework :

- Population : Halogenated quinolines.

- Intervention : Thermal/photoinduced conditions.

- Comparison : Migration in analogous bromo/chloro derivatives.

- Outcome : Rate constants and migratory pathways .

- Isotopic Labeling : Synthesize -labeled analogs to track carbon-halogen bond cleavage via -NMR .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。